FAZ-3532

G3BP1 SPR Binding Affinity

Choose FAZ-3532 for rigorous G3BP1-specific studies. This stereospecific NTF2L domain binder offers a matched, inactive enantiomer (FAZ-3861, Kd=75.5μM) to confirm on-target activity. Validated in U2OS, HeLa, and iPSC neurons; inhibits SG formation by 72-80% and dissolves pre-formed granules within minutes. Outperforms analogs without functional controls.

Molecular Formula C38H56FN5O7
Molecular Weight 713.9 g/mol
Cat. No. B12369920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFAZ-3532
Molecular FormulaC38H56FN5O7
Molecular Weight713.9 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C(C(=O)NC(C)C(=O)NC(CCOC)C(=O)N(C)CC2=CC=CC=C2)NC(=O)C(C(C)(C)O)NC(=O)C(CC(C)(C)C)F
InChIInChI=1S/C38H56FN5O7/c1-24(27-18-14-11-15-19-27)30(42-35(48)31(38(6,7)50)43-33(46)28(39)22-37(3,4)5)34(47)40-25(2)32(45)41-29(20-21-51-9)36(49)44(8)23-26-16-12-10-13-17-26/h10-19,24-25,28-31,50H,20-23H2,1-9H3,(H,40,47)(H,41,45)(H,42,48)(H,43,46)/t24-,25+,28-,29-,30-,31+/m0/s1
InChIKeyOULWYQHHPPQJBM-AZWKTQJSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FAZ-3532 (G3Ia) for G3BP-Driven Stress Granule Research and Therapeutic Exploration


FAZ-3532, also designated as G3Ia, is a peptide-mimetic small molecule that acts as a selective inhibitor of the RNA-binding proteins G3BP1 and G3BP2 [1]. It functions by binding to the NTF2-like (NTF2L) domain of G3BP1/2, a critical protein-protein interaction pocket also targeted by viral nsP3 proteins to subvert host stress responses [1]. By occupying this site, FAZ-3532 disrupts the co-condensation of G3BP1 with caprin-1 and RNA, thereby blocking the assembly of stress granules (SGs)—cytoplasmic biomolecular condensates implicated in cancer progression, viral infection, and neurodegeneration [1]. With a molecular weight of 713.88 g/mol and a reported purity of ≥98% (HPLC), FAZ-3532 is a well-characterized chemical probe for dissecting G3BP1/2 biology and validating SG modulation as a therapeutic strategy .

FAZ-3532: Why G3BP1 Affinity and Enantiomeric Specificity Preclude Simple Substitution


FAZ-3532 cannot be considered interchangeable with other G3BP1-targeting compounds or its own stereoisomers due to well-documented, quantifiable differences in target engagement and functional potency. The primary evidence from surface plasmon resonance (SPR) demonstrates that the binding affinity of FAZ-3532 (Kd = 0.54 μM) to the NTF2L domain of G3BP1 is approximately 3.6-fold weaker than that of its more potent structural analog FAZ-3780/G3Ib (Kd = 0.15 μM), yet over 100-fold stronger than its inactive enantiomer control FAZ-3861/G3Ia' (Kd = 75.5 μM) [1]. This stereospecificity is crucial; the enantiomer fails to inhibit stress granule formation, confirming that simple potency metrics like Kd do not translate to functional activity without the correct three-dimensional configuration [1]. Furthermore, compared to alternative G3BP1 ligands such as 'G3BP1 inhibitor 129' (SPR Kd = 3.7 μM), FAZ-3532 exhibits nearly 7-fold higher affinity, underscoring that even compounds targeting the same domain can exhibit substantial differences in binding strength that affect their utility as chemical probes .

FAZ-3532 Procurement Guide: Quantified Differentiation vs. Analogs for Stress Granule Research


Target Engagement: Quantified Binding Affinity vs. Analogs FAZ-3780 and FAZ-3861

FAZ-3532 (G3Ia) binds to the NTF2L domain of G3BP1 with a dissociation constant (Kd) of 0.54 μM as measured by surface plasmon resonance (SPR). This affinity is 3.6-fold lower than the more potent analog FAZ-3780 (G3Ib, Kd = 0.15 μM) but more than 100-fold higher than its inactive enantiomer FAZ-3861 (G3Ia', Kd = 75.5 μM) [1]. Compared to another reported G3BP1 ligand, 'G3BP1 inhibitor 129' (SPR Kd = 3.7 μM), FAZ-3532 demonstrates a 6.9-fold higher binding affinity, underscoring its enhanced target engagement within the same pocket .

G3BP1 SPR Binding Affinity

Cellular Efficacy: Dose-Dependent Inhibition of Stress Granule Formation vs. FAZ-3780 and Inactive Enantiomer

In U2OS cells expressing G3BP1-GFP, pretreatment with FAZ-3532 (G3Ia) for 20 minutes inhibited sodium arsenite-induced stress granule formation in a dose-dependent manner. At 5 μM, FAZ-3532 reduced total stress granule area by ~36%; at 20 μM, by ~59%; and at 50 μM, by ~80% [1]. In contrast, the more potent analog FAZ-3780 (G3Ib) achieved ~50%, ~85%, and ~93% reduction at the same respective concentrations, while the inactive enantiomer FAZ-3861 (G3Ia') showed no significant effect at any tested dose [1]. In HeLa cells, 50 μM FAZ-3532 inhibited stress granule formation by ~72% compared to ~82% inhibition by FAZ-3780 [1].

Stress Granule Live-cell Imaging U2OS

Reversal of Pathology: Dissolution of Pre-formed Stress Granules vs. FAZ-3780 and Inactive Enantiomer

FAZ-3532 (G3Ia) not only prevents stress granule formation but also rapidly dissolves pre-existing granules. When added to U2OS cells with pre-formed stress granules (induced by 250 μM NaAsO2 for 30 min), 50 μM FAZ-3532 reduced stress granule area by ~74% nearly instantaneously [1]. Under the same conditions, FAZ-3780 (G3Ib) achieved an ~84% reduction, while the inactive enantiomer FAZ-3861 (G3Ia') had no statistically significant effect [1]. For stress granules induced by heat shock (43°C for 25 min), FAZ-3532 caused an immediate ~54% reduction in granule area compared to a ~68% reduction by FAZ-3780 [1].

Stress Granule Disassembly Live-cell Imaging U2OS

Disease-Relevant Activity: Dissolution of Mutant VCP-Induced Stress Granules vs. Inactive Enantiomer

In a cellular model of multisystem proteinopathy, expression of the pathogenic VCP A232E mutant induces stress granule formation in approximately 20% of transfected U2OS cells [1]. Addition of 50 μM FAZ-3532 (G3Ia) dissolved 83% of these granules, whereas its inactive enantiomer FAZ-3861 (G3Ia') dissolved only 20% [1]. This represents a greater than 4-fold increase in dissolution efficacy attributable to the specific G3BP1-binding activity of FAZ-3532 [1].

VCP Multisystem Proteinopathy Stress Granule

FAZ-3532 Application Scenarios: When to Select This G3BP1 Probe Over Analogs


1. Chemical Biology Studies Requiring a Validated Enantiomer Control

FAZ-3532 is the optimal choice for experiments demanding rigorous control over G3BP1-specific effects. Its inactive enantiomer, FAZ-3861 (G3Ia'), is structurally identical but exhibits >100-fold weaker binding (Kd = 75.5 μM vs. 0.54 μM) and no functional activity in cellular assays [1]. This matched pair enables researchers to confidently attribute observed phenotypes—such as the 80% inhibition of stress granule formation at 50 μM [1] or the 83% dissolution of VCP mutant-induced granules [1]—to on-target G3BP1 engagement rather than off-target effects. In contrast, the more potent analog FAZ-3780 lacks a commercially available, functionally validated inactive enantiomer with comparable structural similarity.

2. Studies of Stress Granule Dynamics in Multiple Cell Types and Stressors

FAZ-3532 is validated for use across diverse experimental systems. It has demonstrated consistent efficacy in blocking stress granule formation induced by oxidative stress (NaAsO2) and heat shock in both U2OS and HeLa cells [1]. At 50 μM, it achieves 72-80% inhibition of SG formation in these cell lines, with comparable activity in preventing spontaneous SG formation in iPSC-derived cortical neurons [1]. This broad validation profile reduces the risk of cell-type or stressor-specific artifacts, making FAZ-3532 a reliable tool for comparative studies across different biological contexts.

3. Research on Stress Granule Disassembly and Therapeutic Reversal

For projects focused on reversing established pathology, FAZ-3532 offers a unique profile as a fast-acting disassembly agent. It dissolves pre-formed stress granules within minutes of addition, achieving a ~74% reduction in arsenite-induced granules and a ~54% reduction in heat shock-induced granules [1]. This rapid kinetics profile is distinct from the more potent analog FAZ-3780 (which achieves ~84% and ~68% reduction, respectively) and provides a graded tool for studying the kinetics and dose-dependency of SG disassembly [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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